![molecular formula C65H99N15O18 B14089073 2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid](/img/structure/B14089073.png)
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid” is a highly complex organic molecule. Compounds of this nature often have significant roles in various scientific fields, including chemistry, biology, and medicine. The intricate structure suggests multiple functional groups and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to add specific functional groups or structural elements. Common synthetic methods might include:
Peptide Coupling Reactions: Using reagents like EDCI or DCC to form amide bonds.
Protecting Group Strategies: To ensure selective reactions at specific sites.
Stepwise Elongation: Building the molecule piece by piece, often starting from simpler precursors.
Industrial Production Methods
Industrial production of complex organic molecules often involves:
Automated Peptide Synthesizers: For efficient and reproducible synthesis.
High-Performance Liquid Chromatography (HPLC): For purification of the final product.
Optimization of Reaction Conditions: To maximize yield and purity.
化学反応の分析
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of specific functional groups.
Substitution Reactions: Replacing one functional group with another.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Such as KMnO₄ or H₂O₂.
Reducing Agents: Like NaBH₄ or LiAlH₄.
Acidic or Basic Conditions: To facilitate hydrolysis or other transformations.
Major Products Formed
The products formed depend on the specific reactions and conditions used. For example, hydrolysis might yield smaller peptide fragments or individual amino acids.
科学的研究の応用
Chemistry
Synthesis of Analogues: To study structure-activity relationships.
Catalysis: As a potential catalyst or ligand in various reactions.
Biology
Enzyme Inhibition: As a potential inhibitor of specific enzymes.
Protein Interactions: Studying interactions with proteins or other biomolecules.
Medicine
Drug Development: As a lead compound for developing new therapeutics.
Diagnostics: Potential use in diagnostic assays or imaging.
Industry
Biotechnology: Applications in biotechnological processes or products.
Material Science: Potential use in the development of new materials.
作用機序
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Binding to Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Modulating Biological Pathways: Affecting signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
Peptides and Proteins: Other biologically active peptides or proteins.
Synthetic Analogues: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C65H99N15O18 |
|---|---|
分子量 |
1378.6 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C65H99N15O18/c1-8-35(6)55(65(97)98)79-60(92)44(25-38-31-70-42-21-15-14-20-41(38)42)73-53(88)32-71-63(95)56(36(7)81)80-61(93)45(26-40(83)22-23-66)74-58(90)47(29-50(68)85)76-59(91)48(30-51(69)86)75-57(89)43(24-37-17-10-9-11-18-37)77-64(96)54(34(4)5)78-62(94)46(28-49(67)84)72-52(87)27-39(82)19-13-12-16-33(2)3/h9-11,14-15,17-18,20-21,31,33-36,39-40,43-48,54-56,70,81-83H,8,12-13,16,19,22-30,32,66H2,1-7H3,(H2,67,84)(H2,68,85)(H2,69,86)(H,71,95)(H,72,87)(H,73,88)(H,74,90)(H,75,89)(H,76,91)(H,77,96)(H,78,94)(H,79,92)(H,80,93)(H,97,98) |
InChIキー |
BYDBXYKAICAWBU-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(CCN)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)CC(CCCCC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088990.png)
![Ethyl 2-[4-(ethoxycarbonyl)piperazin-1-yl]-4-oxo-1,4-dihydropyrimidine-5-carboxylate](/img/structure/B14089005.png)
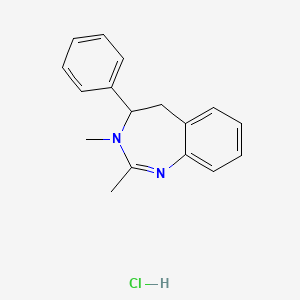
![[[2-[[(2S)-1-[(2S)-2-[[3-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl-methylamino]-3-oxopropyl]-[4-(1,3-thiazol-2-yl)phenyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid](/img/structure/B14089011.png)
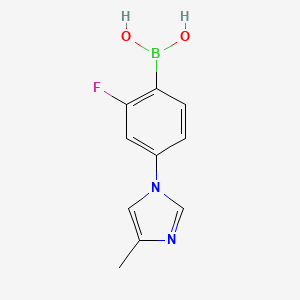
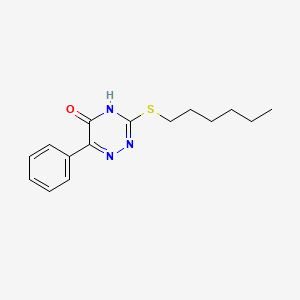
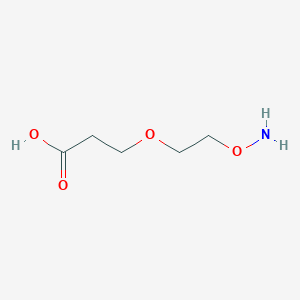
![(5E)-5-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B14089032.png)
![3-benzyl-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089038.png)
![5,7-Dimethyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089047.png)
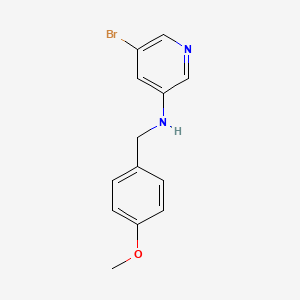
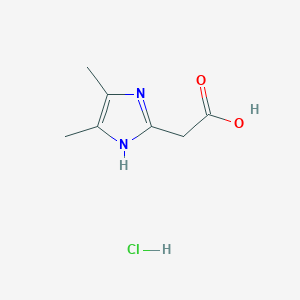
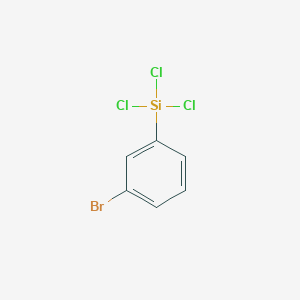
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
